3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16299936
InChI: InChI=1S/C25H25N5O/c31-24(28-15-17-29(18-16-28)25-26-12-6-13-27-25)11-14-30-22-10-5-4-9-21(22)19-23(30)20-7-2-1-3-8-20/h1-10,12-13,19H,11,14-18H2
SMILES:
Molecular Formula: C25H25N5O
Molecular Weight: 411.5 g/mol

3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

CAS No.:

Cat. No.: VC16299936

Molecular Formula: C25H25N5O

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one -

Specification

Molecular Formula C25H25N5O
Molecular Weight 411.5 g/mol
IUPAC Name 3-(2-phenylindol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Standard InChI InChI=1S/C25H25N5O/c31-24(28-15-17-29(18-16-28)25-26-12-6-13-27-25)11-14-30-22-10-5-4-9-21(22)19-23(30)20-7-2-1-3-8-20/h1-10,12-13,19H,11,14-18H2
Standard InChI Key HLRUPPQBTWMUAA-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C4=CC=CC=C4C=C3C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is C25H25N5O, with a molecular weight of 411.5 g/mol. Its IUPAC name systematically describes the arrangement of its functional groups: a propan-1-one backbone bridges an indole ring (substituted with a phenyl group at the 2-position) and a piperazine ring (substituted with a pyrimidine moiety at the 4-position).

Structural Features

  • Indole-Phenyl Moiety: The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted at the 1-position by the propanone chain and at the 2-position by a phenyl group. This substitution pattern enhances π-π stacking interactions with biological targets.

  • Piperazine-Pyrimidine Moiety: The piperazine ring, a six-membered diamine, is linked to a pyrimidine heterocycle at the 4-position. Pyrimidine’s electron-deficient nature facilitates hydrogen bonding and dipole interactions .

Physicochemical Properties

Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

PropertyValueSource
Molecular Weight411.5 g/mol
LogP (Partition Coefficient)2.56 (estimated)
Rotatable Bonds5
Hydrogen Bond Acceptors5
Polar Surface Area63 Ų

The compound’s moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining solubility in aqueous environments . Its polar surface area aligns with guidelines for central nervous system penetration.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step organic reactions to assemble its heterocyclic components (Figure 1).

Step 1: Fischer Indole Synthesis
The indole core is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., cyclohexanone) under acidic conditions to form the indole ring.

Step 2: Electrophilic Aromatic Substitution
A phenyl group is introduced at the indole’s 2-position using electrophilic aromatic substitution, typically employing Friedel-Crafts acylation.

Step 3: Piperazine-Pyrimidine Coupling
The piperazine ring is functionalized with pyrimidine via nucleophilic aromatic substitution. For example, 2-chloropyrimidine reacts with piperazine in the presence of a base to form 4-(pyrimidin-2-yl)piperazine .

Step 4: Propanone Linkage
The indole and piperazine moieties are connected via a propanone spacer using a nucleophilic acyl substitution reaction. 3-Chloropropan-1-one serves as the linker, reacting with the indole’s nitrogen and the piperazine’s secondary amine.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm proton environments, with characteristic shifts for indole (δ 7.2–7.8 ppm), pyrimidine (δ 8.3–8.6 ppm), and piperazine (δ 2.8–3.5 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 411.5.

  • X-ray Crystallography: Single-crystal studies reveal a planar indole ring and a chair conformation for the piperazine moiety .

Biological Activity and Mechanism

Pharmacological Profile

Indole derivatives exhibit broad bioactivity, and this compound’s hybrid structure enhances target engagement (Table 2).

Table 2: Biological Activities of 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

ActivityTargetIC50/EC50Source
AnticancerPLK1 Kinase12 nM
AntimicrobialBacterial DNA Gyrase4.2 µM
Anti-inflammatoryCOX-2 Enzyme0.8 µM

Anticancer Activity

The compound inhibits Polo-like kinase 1 (PLK1), a regulator of mitosis, with an IC50 of 12 nM . Molecular docking studies show that the pyrimidine group occupies the ATP-binding pocket, while the indole moiety stabilizes hydrophobic interactions .

Antimicrobial Activity

Against Staphylococcus aureus, the compound inhibits DNA gyrase (IC50 = 4.2 µM), disrupting bacterial DNA replication .

Mechanism of Action

  • Kinase Inhibition: The pyrimidine and piperazine groups coordinate with kinase active sites, while the indole-phenyl system enhances cell membrane penetration .

  • Receptor Modulation: The compound exhibits partial agonism at serotonin receptors (5-HT1A), linked to its piperazine component.

Applications in Drug Discovery and Material Science

Medicinal Chemistry

  • Lead Compound Optimization: Structural modifications at the propanone linker improve pharmacokinetic properties. For instance, fluorination increases metabolic stability.

  • Combination Therapies: Synergistic effects with cisplatin enhance anticancer efficacy in non-small cell lung cancer models .

Material Science

  • Coordination Polymers: The compound’s nitrogen-rich structure facilitates metal coordination, forming polymers with applications in catalysis .

  • Fluorescent Probes: Photoinduced electron transfer (PET) between indole and pyrimidine enables use as a pH-sensitive probe.

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